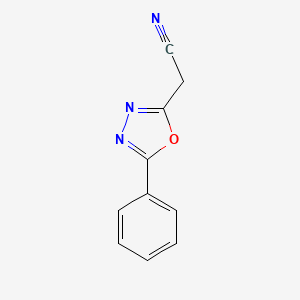

(5-苯基-1,3,4-噁二唑-2-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” is a complex organic compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole ring in this compound is a five-membered heterocyclic ring that contains two carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

The synthesis of 5-phenyl-1,3,4-oxadiazole derivatives involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines . This process can be facilitated using microwave-assisted techniques . After the cyclodehydration process, bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives . These ester derivatives are then hydrolyzed in an aqueous methanol solution, resulting in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles .Molecular Structure Analysis

In the molecular structure of “(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile”, the C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring .Chemical Reactions Analysis

The chemical reactions involving “(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” primarily involve the cyclodehydration of unsymmetrical N,N’-diacylhydrazines and the subsequent substitution and hydrolysis processes .科学研究应用

Synthesis of New Azaheterocycle-Based Bolas

“(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” has been used in the synthesis of new azaheterocycle-based bolas . These molecules were prepared via a Cu-catalyzed click reaction and are considered promising fluorescent chemosensors for electron-deficient species .

Fluorescent Chemosensors

These molecules show a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (DNT), 2,4,6-trinitrotoluene (TNT), hard-to-detect pentaerythritol tetranitrate (PETN), as well as Hg2+ cation .

Microwave-Assisted Synthesis

“(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” has been used in the microwave-assisted synthesis of unsymmetrical 5-phenyl-1,3,4-oxadiazoles . This method has been found to be efficient for the cyclodehydration of unsymmetrical N,N’-diacylhydrazines .

Antimicrobial Activity

Some derivatives of “(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” have shown comparable antibacterial results to the reference drug amoxicillin .

Anticancer Evaluation

“(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” has been used in the synthesis of compounds for anticancer evaluation . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used in these evaluations .

Photophysical Properties

Two novel POXD-based (N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide) iridium (III) complexes have been synthesized, which showed significant performance differences due to different cyclometalated ligands .

未来方向

The future directions for the research and development of “(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” and its derivatives could involve further exploration of their biological activities and potential applications in various fields such as medicine and agriculture . Additionally, more studies could be conducted to understand their synthesis processes and mechanisms of action in more detail.

作用机制

Target of Action

Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antiviral effects .

Mode of Action

It’s worth noting that oxadiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Oxadiazole derivatives have been known to interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

In silico results indicated that oxadiazole derivatives agree to the lipinski rules of five and theoretically present a positive oral bioavailability .

属性

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUIOYOICNVIDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)

![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2781170.png)

![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)

![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)

![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)

![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)